Physicochemical Differentiation: Computed Lipophilicity and Ionization State Versus Unsubstituted and Mono-Substituted 4-Arylpiperidine Analogs
The target compound's computed XLogP3 of 2.5 places it within the optimal lipophilicity range for CNS drug candidates (logP 1–3), while the predicted pKa of 10.06 for the piperidine NH ensures >99% protonation at physiological pH (7.4), favoring ionic interactions with aspartate residues conserved in aminergic GPCR binding pockets [1]. By comparison, 4-(2-fluorophenyl)piperidine (lacking the 6-methyl group) has a lower computed XLogP (~1.9) and reduced steric bulk, while 4-(2-methylphenyl)piperidine (lacking the 2-fluoro) has a higher computed XLogP (~2.8) and lacks the electron-withdrawing fluorine effect on aryl ring electronics . The dual substitution in the target compound thus provides a balanced profile that neither mono-substituted analog can replicate.
| Evidence Dimension | Computed lipophilicity (XLogP3) and basicity (pKa) |
|---|---|
| Target Compound Data | XLogP3 = 2.5; pKa (piperidine NH) = 10.06 ± 0.10 (predicted) |
| Comparator Or Baseline | 4-(2-Fluorophenyl)piperidine: XLogP ~1.9 (estimated from ChemSpider data); 4-(2-Methylphenyl)piperidine: XLogP ~2.8 (estimated) |
| Quantified Difference | ΔXLogP ≈ +0.6 vs 4-(2-fluorophenyl)piperidine; ΔXLogP ≈ -0.3 vs 4-(2-methylphenyl)piperidine |
| Conditions | Computed properties (XLogP3 algorithm); pKa predicted by ACD/Labs module as reported on kuujia.com |
Why This Matters
The intermediate logP of 2.5 balances membrane permeability with aqueous solubility, avoiding the excessive lipophilicity of the 2-methylphenyl analog that could increase non-specific protein binding and the lower logP of the 2-fluorophenyl analog that could limit passive BBB penetration.
- [1] Kuujia.com. 4-(2-Fluoro-6-methylphenyl)piperidine – Computed Properties: XLogP3 = 2.5, pKa = 10.06 ± 0.10 (Predicted), TPSA = 12 Ų. https://www.kuujia.com/cas-1175690-42-2.html View Source
